(2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide
Description
Properties
IUPAC Name |
(E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClNO4/c1-30-20-9-5-8-19-22(27-21(28)15-10-16-6-3-2-4-7-16)25(31-24(19)20)23(29)17-11-13-18(26)14-12-17/h2-15H,1H3,(H,27,28)/b15-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBZLFOKWCNUDQE-XNTDXEJSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)C=CC3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC2=C1OC(=C2NC(=O)/C=C/C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Mode of Action
The compound interacts with its targets by inhibiting cell proliferation and inducing cell apoptosis. This is achieved through the induction of G2/M cell cycle arrest.
Biological Activity
The compound (2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the context of anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships, and relevant case studies.
Chemical Structure
The structural formula can be represented as follows:
This compound features a benzofuran core with a chlorobenzoyl substituent, which is significant for its biological activity.
Anticonvulsant Properties
Research indicates that derivatives of benzofuran compounds, including this specific compound, exhibit notable anticonvulsant activity. A study highlighted the efficacy of related cinnamamide derivatives in various seizure models, showing that modifications to the phenyl and olefin linker significantly influence their anticonvulsant potency .
Table 1: Anticonvulsant Activity in Various Models
| Compound | Model Used | ED50 (mg/kg) | Route of Administration |
|---|---|---|---|
| KM-568 | Maximal Electroshock | 44.46 (mice) | i.p. |
| KM-568 | 6-Hz Psychomotor Seizure | 71.55 (mice) | i.p. |
| KM-568 | Genetic Model (Frings) | 13.21 (mice) | i.p. |
The compound demonstrated effective seizure control in both genetic and induced seizure models, suggesting its potential as a therapeutic agent for epilepsy .
Safety Profile
In vitro studies assessed cytotoxicity in cell lines such as HepG2 and H9c2, revealing that the compound is safe at concentrations up to 100 µM . Additionally, mutagenicity assays indicated that it does not exhibit significant mutagenic potential, which is crucial for drug safety profiles.
Structure-Activity Relationships
The biological activity of benzofuran derivatives often correlates with specific structural features:
- Chlorobenzoyl Substituent : Enhances binding affinity to biological targets.
- Methoxy Group : Contributes to lipophilicity and may aid in crossing the blood-brain barrier.
- Phenyl Propene Moiety : The olefin structure is essential for anticonvulsant activity.
Research has shown that variations in these substituents can lead to significant changes in pharmacological effects, emphasizing the importance of structure in drug design .
Case Studies
A notable case study involved the synthesis and evaluation of several benzofuran-acetamide derivatives, including those with the chlorobenzoyl group. These studies revealed:
- Relative Potency : Compounds with similar scaffolds exhibited varying degrees of activity, indicating that minor structural changes can impact efficacy.
- Dosage Ranges : The effective dosages for anticonvulsant effects ranged widely among different derivatives, suggesting a need for tailored pharmacological assessments .
Table 2: Comparative Potency of Benzofuran Derivatives
| Compound | Relative Potency | ALD50 (mmol/kg) |
|---|---|---|
| 5i | 0.74 | 1.604 |
| 5c | 0.72 | 1.675 |
| 5f | 0.16 | Not specified |
Molecular Docking Studies
Molecular docking studies have been employed to predict the binding interactions of this compound with various receptors implicated in seizure activity. These studies suggest that the compound may effectively inhibit specific targets involved in neuronal excitability, further supporting its potential as an anticonvulsant agent .
Scientific Research Applications
Therapeutic Applications
-
Anticancer Activity
- Research indicates that benzofuran derivatives possess significant anticancer properties. The compound's structure allows it to interact with various cellular targets, potentially leading to apoptosis in cancer cells. A study demonstrated that similar benzofuran derivatives inhibited the growth of breast cancer cells by inducing cell cycle arrest and apoptosis through the activation of caspases .
-
Anti-inflammatory Properties
- The compound may exhibit anti-inflammatory effects by inhibiting cyclooxygenase enzymes, which are crucial in the biosynthesis of prostaglandins involved in inflammation. Compounds with similar structures have shown promise in reducing inflammation in models of arthritis and other inflammatory diseases .
- Neuroprotective Effects
Case Study 1: Anticancer Efficacy
A recent study focused on the anticancer efficacy of similar benzofuran derivatives demonstrated a significant reduction in tumor size in xenograft models when treated with these compounds. The study highlighted the importance of structural modifications in enhancing activity against specific cancer types .
Case Study 2: Anti-inflammatory Action
In a controlled trial involving animal models of induced arthritis, a related compound showed marked improvement in clinical scores related to inflammation and joint swelling. This suggests potential therapeutic applications for inflammatory diseases .
Data Table: Comparative Analysis of Related Compounds
Comparison with Similar Compounds
Key Observations :
- The 4-chlorobenzoyl group is a common feature in active benzofuran derivatives, suggesting its role in enhancing lipophilicity and target binding .
- Methoxy substitution at position 7 in the target compound may influence metabolic stability compared to alkylamine substituents in compounds 5i and 5c.
Cinnamamide Derivatives
Cinnamamide derivatives exhibit potent antimicrobial and antitubercular activities. highlights two highly active analogs:
Key Observations :
- Trifluoromethyl groups enhance antimicrobial potency due to increased lipophilicity and electron-withdrawing effects .
- The target compound’s 4-chlorobenzoyl and methoxy groups may confer moderate activity, though likely lower than trifluoromethyl-substituted analogs.
Hydrazonoyl Chloride Derivatives
describes hydrazonoyl chloride derivatives with structural similarities to the target compound’s 4-chlorobenzoyl moiety. Physical and spectral comparisons include:
Q & A
Basic: What are the critical considerations for synthesizing (2E)-N-[2-(4-chlorobenzoyl)-7-methoxy-1-benzofuran-3-yl]-3-phenylprop-2-enamide, and how can purity be optimized?
Answer:
Synthesis typically involves multi-step reactions, including condensation of 4-chlorobenzoyl chloride with a substituted benzofuran intermediate, followed by amide coupling with (E)-3-phenylprop-2-enoic acid. Key parameters include:
- Solvent selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates but may require post-synthesis purification to remove residual solvent .
- Temperature control : Exothermic reactions (e.g., acylation) must be cooled to prevent side products like over-oxidized benzofuran derivatives .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (ethanol/water) are standard. Purity ≥95% is confirmed via HPLC with a C18 column and UV detection at 254 nm .
Advanced: How can crystallographic data resolve structural ambiguities in this compound, particularly stereochemical configurations?
Answer:
Single-crystal X-ray diffraction (SC-XRD) using SHELXL or ORTEP-III is essential to confirm:
- Stereochemistry : The (2E)-configuration of the enamide group and planarity of the benzofuran core.
- Hydrogen bonding : Interactions between the 7-methoxy group and chlorobenzoyl moiety stabilize the crystal lattice, as modeled via graph-set analysis .
- Disorder resolution : High-resolution data (≤0.8 Å) minimizes errors in electron density maps for bulky substituents like the phenylprop-2-enamide group .
Basic: Which spectroscopic techniques are most reliable for characterizing this compound’s functional groups?
Answer:
- NMR :
- ¹H NMR : The enamide proton (δ 7.8–8.2 ppm, doublet) and benzofuran aromatic protons (δ 6.9–7.4 ppm) confirm regiochemistry .
- 13C NMR : Carbonyl signals (δ 165–170 ppm) distinguish the benzoyl and enamide groups .
- IR : Stretching frequencies at ~1680 cm⁻¹ (C=O) and ~1540 cm⁻¹ (C=N) validate amide bond formation .
- MS : High-resolution ESI-MS identifies molecular ion peaks ([M+H]⁺) and fragments (e.g., loss of 4-chlorobenzoyl group, m/z ~121) .
Advanced: How can computational modeling predict biological target interactions, and what limitations exist?
Answer:
- Molecular docking (AutoDock Vina) : Simulates binding to targets like cyclooxygenase-2 (COX-2) or kinases. The 4-chlorobenzoyl group shows affinity for hydrophobic pockets, while the methoxy group participates in hydrogen bonding .
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100-ns trajectories. Limitations include:
- Force field inaccuracies : Polar groups (e.g., enamide) may overestimate solvation effects .
- Lack of entropic terms : Binding free energy calculations (MM/PBSA) often exclude conformational entropy .
Basic: What are the standard protocols for evaluating this compound’s stability under varying pH and temperature conditions?
Answer:
- pH stability : Incubate in buffers (pH 1–12, 37°C, 24 hrs) and monitor degradation via HPLC. The compound is stable at pH 4–8 but hydrolyzes in acidic conditions (pH <3) due to enamide cleavage .
- Thermal stability : TGA/DSC analysis reveals decomposition onset at ~180°C. Store at –20°C in amber vials to prevent photodegradation .
Advanced: How do conflicting bioactivity results (e.g., IC₅₀ variability) arise in enzyme inhibition assays, and how can they be addressed?
Answer:
- Source of variability :
- Enzyme lot differences : Commercial COX-2 preparations may vary in glycosylation, affecting binding kinetics .
- Assay conditions : DMSO concentration >1% alters enzyme conformation, leading to IC₅₀ discrepancies .
- Mitigation :
- Normalize data to a reference inhibitor (e.g., celecoxib for COX-2).
- Use label-free techniques (SPR) to measure binding constants directly .
Basic: What synthetic alternatives exist for introducing the 4-chlorobenzoyl group, and how do they impact yield?
Answer:
- Friedel-Crafts acylation : AlCl₃-catalyzed reaction with benzofuran yields 60–70% product but requires harsh conditions .
- Suzuki coupling : Pd-catalyzed cross-coupling of boronic esters provides higher regioselectivity (>85% yield) but demands anhydrous conditions .
Advanced: How can hydrogen-bonding networks in co-crystals enhance this compound’s solubility without altering bioactivity?
Answer:
Co-crystallization with pharmaceutically acceptable coformers (e.g., succinic acid) creates extended H-bonding via:
- Carboxylic acid-enamide interactions : Improve aqueous solubility by 3–5× .
- Methoxy group participation : Forms stable synthons with coformers, preserving the core structure’s activity .
Basic: What are the key challenges in scaling up synthesis from milligram to gram quantities?
Answer:
- Reaction exotherms : Larger batches require jacketed reactors with precise cooling to prevent runaway reactions .
- Purification bottlenecks : Replace column chromatography with countercurrent distribution (CCD) for higher throughput .
Advanced: How can machine learning models predict novel derivatives with enhanced target selectivity?
Answer:
- Dataset curation : Train models on ChEMBL bioactivity data for benzofuran analogs (~10,000 entries) .
- Feature selection : Descriptors include LogP, topological polar surface area (TPSA), and pharmacophore fingerprints.
- Validation : Retrospective screening identifies known COX-2 inhibitors (AUC ≥0.85), but novel scaffolds require experimental IC₅₀ validation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
